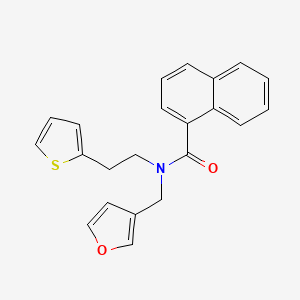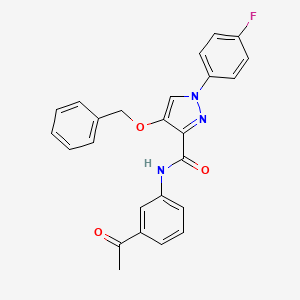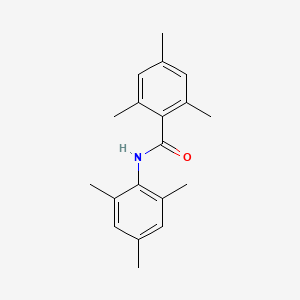![molecular formula C12H17ClN2O3S B2879789 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide CAS No. 379255-46-6](/img/structure/B2879789.png)
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H17ClN2O3S . It has a molecular weight of 304.8 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-6-10(8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 304.8 .Mechanism of Action
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of prostaglandins that are important for maintaining normal physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models and human clinical trials. It has also been shown to have minimal effects on the gastrointestinal tract, unlike other NSAIDs that inhibit both COX-1 and COX-2 enzymes. This compound has been associated with an increased risk of cardiovascular events, however, the mechanism behind this is still unclear.
Advantages and Limitations for Lab Experiments
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it can be used to study the specific effects of COX-2 inhibition on various physiological processes. It is also readily available and has been extensively studied, making it a well-characterized compound.
However, there are also limitations to the use of this compound in lab experiments. It has been associated with an increased risk of cardiovascular events, which may confound the interpretation of results in certain experimental models. Additionally, it may not be suitable for studying the effects of COX-1 inhibition, as it is a selective COX-2 inhibitor.
Future Directions
There are several future directions for the study of 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide. One area of research is the development of new COX-2 inhibitors that have fewer cardiovascular risks. Another area of research is the investigation of the potential use of this compound in the prevention and treatment of cancer. Additionally, the effects of this compound on other physiological processes, such as bone formation and wound healing, could also be studied.
Synthesis Methods
The synthesis of 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide and 2,2,2-trifluoroethylacrylate to form 4-bromo-3-nitrobenzenesulfonamide-2,2,2-trifluoroethylacrylate. This intermediate compound is then reacted with diethylamine to form this compound.
Scientific Research Applications
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has also been studied for its potential use in preventing cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking, or smoking when using this product (P270) .
properties
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-6-10(8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIRPWSUJZGQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)





![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)


![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
